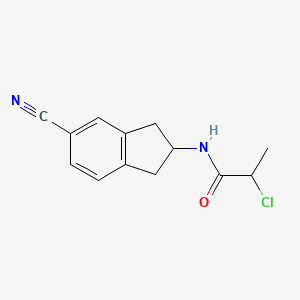
2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide, also known as CP-31398, is a small molecule that has been studied for its potential use in cancer therapy. It was first identified as a compound that could restore the function of a mutant form of the tumor suppressor protein p53, which is frequently mutated in cancer cells. Since then, CP-31398 has been shown to have a range of effects on cancer cells and is being investigated as a potential therapeutic agent.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide is not fully understood, but it is thought to work by stabilizing the structure of mutant p53, allowing it to function properly. This leads to the activation of downstream signaling pathways that regulate cell cycle progression and apoptosis. Additionally, 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide has been shown to have a range of effects on cancer cells, including inducing cell cycle arrest and apoptosis, inhibiting cell migration and invasion, and reducing tumor growth in animal models. It has also been shown to have anti-inflammatory effects and may have potential in the treatment of other diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide is that it has been shown to be effective in restoring the function of mutant p53 in a variety of cancer cell types. Additionally, it has been shown to have anti-inflammatory effects, which may have potential in the treatment of other diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide. One area of interest is in the development of more potent and selective analogs of 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide that could be used as therapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential biomarkers that could be used to predict its efficacy in different cancer types. Finally, there is also potential for 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide to be used in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness.
Synthesemethoden
The synthesis of 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide involves several steps, including the reaction of 2-chloro-N-(2-hydroxypropyl)acetamide with 5-cyano-2,3-dihydroindene in the presence of a base, followed by the addition of a chlorinating agent. The resulting compound is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide has been studied extensively for its potential use in cancer therapy. It has been shown to restore the function of mutant p53 in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide has been shown to have anti-inflammatory effects and may have potential in the treatment of other diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-8(14)13(17)16-12-5-10-3-2-9(7-15)4-11(10)6-12/h2-4,8,12H,5-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBSDGBZTCQPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC2=C(C1)C=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2475777.png)
![1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-amine](/img/structure/B2475778.png)
![(2,3-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2475780.png)
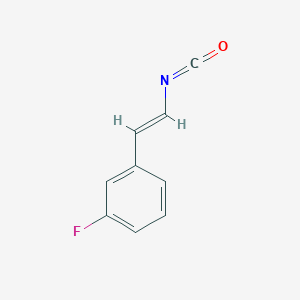
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2475786.png)
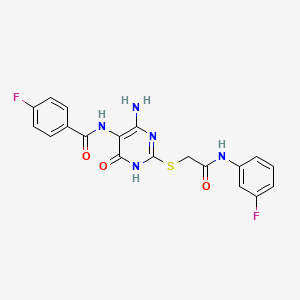

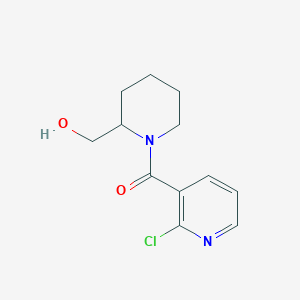
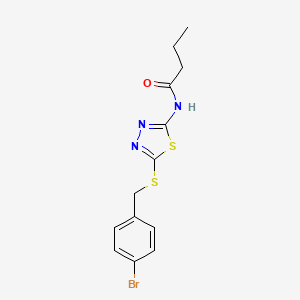
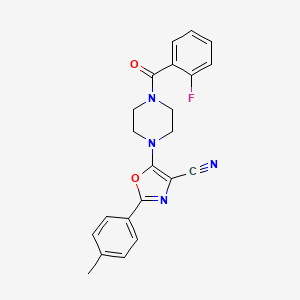
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2475796.png)
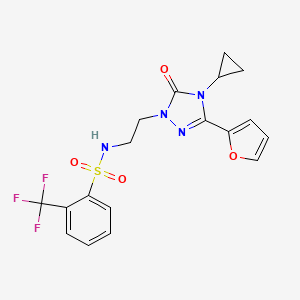
![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475799.png)
![tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate](/img/structure/B2475800.png)